N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide, also known as PHTH, is a compound that has gained significant attention in the scientific community due to its potential applications in a range of fields. It has a molecular formula of C17H21NO2S and a molecular weight of 303.42 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Molecular Structure and Binding Interactions
The research into molecules with complex structures such as N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide often focuses on understanding their binding interactions and conformational dynamics. For example, studies have explored the potent s-cis-locked bithiazole correctors for cystic fibrosis therapy, emphasizing the significance of heteroatom placement and conformational constraints in enhancing molecular efficacy (G. Yu et al., 2008). Such insights are crucial for designing molecules targeting specific biological pathways or disorders.
Synthetic Methodologies and Chemical Reactions
Advancements in synthetic methodologies provide a pathway for creating and modifying complex molecules, including this compound. Research in this area includes the exploration of lithiation techniques for ring substitution, offering high yields and demonstrating the utility of specific synthetic routes for generating targeted chemical entities with desired properties (Keith Smith et al., 2012).
Biochemical and Cellular Studies
On a biochemical level, the study of molecules similar to this compound involves examining their interaction with biological molecules and their potential therapeutic applications. For instance, the evaluation of histone deacetylase inhibitors for ameliorating Alzheimer's disease phenotypes underscores the potential of certain compounds in modulating gene expression and protein function, which could lead to breakthroughs in treating neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).
Drug Discovery and Development
In the realm of drug discovery, the focus on molecules like this compound extends to evaluating their pharmacological profiles and potential as therapeutic agents. Research into novel histone deacetylase inhibitors, for example, illustrates the process of identifying and optimizing compounds that exhibit significant biological activity and possess favorable pharmacokinetic properties for further development (Jinhong Feng et al., 2011).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)16(20)18-11-13-9-10-14(21-13)15(19)12-7-5-4-6-8-12/h4-10,15,19H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOYEWCWPSKFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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